molecular formula C23H27N3O4S B2747512 3-(2,5-dimethoxyphenyl)-1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2309344-68-9

3-(2,5-dimethoxyphenyl)-1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2747512
CAS RN: 2309344-68-9
M. Wt: 441.55
InChI Key: DNMLDCHYTYHCSU-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide” is a cyclic vinyl sulfone compound. It has been identified as a Werner Syndrome helicase enzyme (WRN) inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple heterocyclic rings and functional groups. It contains a pyrazole ring, a thiophene ring, and a tetrahydropyran ring, among others .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds typically focuses on their synthesis and structural characterization, which lays the foundation for understanding their physical, chemical, and biological properties. For instance, studies on related pyrazole derivatives have detailed their synthesis routes, crystal structures, and molecular interactions through techniques like X-ray diffraction and Hirshfeld surface analysis (Prabhuswamy et al., 2016). These foundational studies are crucial for the development of new materials and drugs, offering insights into the stability, reactivity, and potential biological interactions of these compounds.

Antimicrobial Applications

Some pyrazole and thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents against various microbial strains, indicating their potential for development into new antimicrobial drugs (Talupur et al., 2021). The antimicrobial activity is often attributed to the specific interactions between these compounds and microbial enzymes or DNA, blocking essential biological pathways in pathogens.

Nonlinear Optical Properties

Research into pyrazole and thiophene derivatives has also extended to their physical properties, such as nonlinear optical (NLO) behaviors. These properties are essential for applications in photonics and optoelectronics, where materials with high NLO responses are sought for their utility in optical switching, data storage, and laser technology. Studies have shown that certain derivatives exhibit significant NLO properties, making them candidates for further exploration in optoelectronic applications (Kanwal et al., 2022).

Mechanism of Action

This compound acts as a covalent inhibitor of the Werner Syndrome helicase enzyme (WRN). It is particularly effective at inhibiting the ATPase activity of the WRN enzyme .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-26-20(13-19(25-26)18-12-17(28-2)4-5-21(18)29-3)22(27)24-15-23(7-9-30-10-8-23)16-6-11-31-14-16/h4-6,11-14H,7-10,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMLDCHYTYHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCOCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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